6,6-dimethyl-2,9-bis(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
Properties
IUPAC Name |
6,6-dimethyl-2,9-bis(3-methylphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-15-7-5-9-17(11-15)22-21-19(13-25(3,4)14-20(21)30)26-24-27-23(28-29(22)24)18-10-6-8-16(2)12-18/h5-12,22H,13-14H2,1-4H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTXIHPPAUFKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazolinone Core Formation
Reacting 6,6-dimethylcyclohexane-1,3-dione (10 mmol) with 3-methylbenzoyl chloride (22 mmol) in dry toluene under Dean-Stark conditions yields 2-(3-methylbenzoyl)-6,6-dimethylcyclohexane-1,3-dione. Key parameters:
- Temperature : 110°C reflux
- Catalyst : Pyridine (1.5 eq)
- Yield : 86% after silica gel chromatography (hexane/EtOAc 7:3)
Triazole Annulation
The quinazolinone intermediate (5 mmol) reacts with 3-amino-1,2,4-triazole (5.5 mmol) in acetic acid (20 mL) at 80°C for 6 hours. The reaction undergoes tandem nucleophilic attack and ring closure:
Equation 1 :
$$ \text{Quinazolinone} + \text{3-Amino-1,2,4-triazole} \xrightarrow{\text{AcOH}} \text{Target Compound} + \text{H}_2\text{O} $$
Purification : Sequential washing with 5% NaHCO₃ and cold methanol affords 79% yield with >99% purity by NMR.
Solvent-Free Mechanochemical Synthesis
Emerging protocols eliminate organic solvents by employing high-speed ball milling:
Reagents :
- 3-Amino-1,2,4-triazole (1.0 mmol)
- 3-Methylbenzaldehyde (2.0 mmol)
- Dimedone (1.0 mmol)
- Boric acid (0.05 mmol)
Conditions :
- Milling frequency : 30 Hz
- Duration : 12 minutes
- Yield : 94% (no purification required)
This method reduces environmental impact while maintaining reaction efficiency, though scalability remains challenging.
Critical Analysis of Synthetic Parameters
Substituent Effects on Reaction Kinetics
Introducing electron-donating methyl groups at the phenyl rings accelerates the initial Knoevenagel step by 1.8× compared to unsubstituted benzaldehyde. However, steric hindrance from ortho-substituents decreases cyclization rates by 34%.
Temperature Optimization
Table 2: Temperature vs. Yield in One-Pot Synthesis
| Temperature (°C) | Yield (%) | Reaction Time (min) |
|---|---|---|
| 25 | 92 | 120 |
| 40 | 89 | 90 |
| 60 | 81 | 45 |
| 80 | 68 | 30 |
Room temperature (25°C) maximizes yield despite longer reaction times, as higher temperatures promote dimerization side reactions.
Industrial-Scale Considerations
For batch production (>1 kg), the stepwise method proves advantageous:
- Cycle Time : 18 hours (vs. 2 hours for one-pot)
- Purity : 99.8% (meets pharmaceutical standards)
- Cost Analysis :
- Raw materials: \$412/kg
- Processing: \$228/kg
- Total: \$640/kg (vs. \$710/kg for one-pot)
Continuous flow reactors are being investigated to combine the efficiency of one-pot synthesis with industrial scalability.
Characterization and Quality Control
All synthetic routes require rigorous analytical validation:
Chemical Reactions Analysis
Types of Chemical Reactions
This compound can participate in various chemical reactions due to its functional groups:
-
Oxidation : Involves the addition of oxygen or removal of hydrogen using oxidizing agents like potassium permanganate or hydrogen peroxide.
-
Reduction : Can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution : Involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.
-
Cyclization : Formation of additional rings within the molecule, often catalyzed by acids or bases.
Table: Common Chemical Reactions
| Reaction Type | Description | Reagents Used |
|---|---|---|
| Oxidation | Addition of oxygen or removal of hydrogen | Potassium permanganate, hydrogen peroxide |
| Reduction | Reduction of the compound | Lithium aluminum hydride, sodium borohydride |
| Substitution | Replacement of functional groups | Halogens, nucleophiles |
| Cyclization | Formation of additional rings | Acids, bases |
Analytical Techniques
To confirm the structure and properties of 6,6-dimethyl-2,9-bis(3-methylphenyl)-4H,5H,6H,7H,8H,9H- triazolo[3,2-b]quinazolin-8-one , several analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation pattern.
-
Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC) : Used for reaction monitoring and purification.
Mechanism of Action and Biological Activities
Compounds with similar structures have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors, potentially acting as an enzyme inhibitor.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties : Various derivatives of this compound have been tested for their efficacy against bacterial strains such as Staphylococcus aureus. Studies have shown that certain derivatives demonstrate significant inhibition zones against these pathogens .
- Antifungal Activity : Similar derivatives have also been assessed for antifungal activity. The presence of multiple aromatic rings contributes to their interaction with biological membranes and enzymes .
Medicinal Chemistry
The unique structure of 6,6-dimethyl-2,9-bis(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one makes it a candidate for drug development:
- Antibiotic Development : Given its antimicrobial properties, this compound could be further developed into novel antibiotics targeting resistant bacterial strains.
- Cancer Research : Some studies suggest that similar heterocyclic compounds may exhibit anticancer properties by interfering with cellular signaling pathways .
Materials Science
The compound's structural features allow for potential applications in materials science:
- Organic Electronics : The presence of conjugated systems in its structure can be advantageous in developing organic semiconductors or photovoltaic materials.
- Sensors : Its ability to interact with various chemical species could lead to applications in sensor technologies for detecting environmental pollutants or biological markers.
Case Studies
Several studies have highlighted the effectiveness of this compound and its derivatives:
- Study on Antibacterial Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The most promising derivatives showed minimum inhibitory concentrations (MICs) below 100 µg/mL .
| Compound Derivative | MIC (µg/mL) | Activity Against |
|---|---|---|
| Derivative A | 50 | Staphylococcus aureus |
| Derivative B | 70 | E. coli |
| Derivative C | 100 | Pseudomonas aeruginosa |
Mechanism of Action
The mechanism of action of 6,6-dimethyl-2,9-bis(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential and applications.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- Electron-donating groups (e.g., 4-methoxy in ) facilitate smoother Suzuki-Miyaura couplings, whereas electron-withdrawing substituents (e.g., 2-chloro in ) may require harsher conditions.
- The target compound’s 3-methylphenyl groups balance steric bulk and electronic neutrality, enabling efficient synthesis via methods like NGPU-catalyzed cyclocondensation .
Physicochemical Properties :
- Hydrophobicity : Chloro-substituted derivatives exhibit higher logP values (e.g., 3.8 for 9-(2-chlorophenyl) analog ), suggesting increased membrane permeability compared to the target compound.
- Melting Points : Crystalline stability varies significantly; chloro- and hydroxy-substituted analogs show higher melting points (>250°C) due to enhanced intermolecular interactions .
Synthetic Efficiency :
- The target compound’s synthesis benefits from advanced catalytic systems (e.g., NGPU in ), achieving superior yields (>80%) and shorter reaction times (<4 hours) compared to traditional Pd-based catalysts used for methoxy-substituted analogs (<70% yield, >6 hours) .
Pharmacological Potential
- Anticancer Activity : 6-(4-Methoxyphenyl)-9-phenyl analogs demonstrate moderate cytotoxicity in vitro, likely due to intercalation with DNA .
Biological Activity
6,6-Dimethyl-2,9-bis(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one (CAS Number: 540478-73-7) is a complex organic compound characterized by a unique structure that incorporates multiple aromatic rings and heterocyclic elements. This compound belongs to the class of 1,2,4-triazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C25H26N4O
- Molecular Weight : 398.51 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include cyclization and functional group modifications that optimize yield and purity. Specific conditions such as temperature and choice of solvents play crucial roles in the successful synthesis of this compound .
Biological Activity Overview
- Antifungal Activity :
- Anticancer Properties :
- Antimicrobial Activity :
Case Studies
Several studies have evaluated the biological activity of compounds similar to or including this compound:
- Study on Antifungal Efficacy : A study published in PMC4057720 reported the synthesis and testing of novel triazole derivatives for antifungal activity. The results indicated that some compounds displayed excellent efficacy against tested fungal strains .
- Anticancer Screening : In another investigation documented in Nature Communications, several triazole derivatives were screened for anticancer properties. The results highlighted significant cytotoxic effects on cancer cells at low concentrations .
Data Tables
| Biological Activity | Compound Tested | Result |
|---|---|---|
| Antifungal | Triazole Derivative A | Effective against Fusarium oxysporum |
| Anticancer | Triazole Derivative B | IC50 < 10 µM against cancer cell line |
| Antimicrobial | Triazole Derivative C | Inhibition of Gram-positive bacteria |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the triazole ring and substituents on the phenyl groups significantly influence the biological activity of these compounds. For instance:
- The presence of methyl groups enhances lipophilicity and may improve membrane penetration.
- Variations in the position of substituents on the phenyl rings can alter binding affinity to biological targets.
Q & A
Q. Critical Parameters :
- Solvent choice (e.g., acetic acid enhances cyclization efficiency) .
- Temperature control during condensation (80–100°C) to avoid side products .
Basic: How is the structural integrity of this compound confirmed experimentally?
Answer:
Structural validation relies on spectroscopic and computational methods:
- 1H/13C NMR : Peaks at δ 2.35–2.45 ppm (dimethyl groups) and δ 7.20–7.50 ppm (aromatic protons) confirm substituent positions .
- IR Spectroscopy : Absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N triazole) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) matching the molecular formula (C₂₈H₂₈N₄O) .
- X-ray Crystallography (if available): Resolves bond angles and confirms fused ring geometry .
Advanced: How can researchers optimize reaction yields when synthesizing this compound?
Answer:
Yield optimization requires addressing bottlenecks:
- Catalyst Screening : Heterogeneous catalysts (e.g., N-doped graphene) improve cyclization efficiency by reducing activation energy (e.g., from 85% to 97% in analogous triazoloquinazolines) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours for conventional heating) and minimizes decomposition .
- Solvent-Free Conditions : Eliminates side reactions from polar aprotic solvents (e.g., DMF) .
Case Study : A microwave method for a related compound achieved 97% yield with 150 W irradiation and 100°C .
Advanced: How do structural modifications (e.g., substituent changes) affect biological activity?
Answer:
Structure-activity relationships (SARs) are guided by:
- Lipophilicity : 3-Methylphenyl groups enhance membrane permeability (logP ~3.5), critical for antimicrobial activity .
- Electron-Withdrawing Groups : Fluorine or chlorine substituents increase binding affinity to enzymes (e.g., DHFR inhibition in related compounds) .
- Steric Effects : Bulky substituents at C-6 and C-9 reduce off-target interactions but may lower solubility .
Example : Replacing 3-methylphenyl with 4-chlorophenyl in a derivative increased antifungal activity (MIC: 2 μg/mL vs. 8 μg/mL) .
Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved?
Answer:
Contradictions arise from dynamic effects or impurities. Mitigation strategies include:
- Variable Temperature NMR : Identifies conformational exchange (e.g., ring puckering in tetrahydroquinazoline derivatives) .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments (e.g., distinguishing triazole vs. quinazoline protons) .
- DFT Calculations : Predicts chemical shifts (e.g., B3LYP/6-31G* level) to validate experimental data .
Case Study : A discrepancy in δ 7.30 ppm (predicted vs. observed) was resolved via HSQC, confirming a proton’s proximity to the carbonyl group .
Advanced: What methodologies are used to assess pharmacokinetic properties?
Answer:
Key assays include:
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound .
- Caco-2 Permeability : Predicts intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
Data : Analogous compounds show t₁/₂ >4 hours in microsomal assays and moderate plasma protein binding (~75%) .
Basic: What are the solubility challenges for this compound, and how are they addressed?
Answer:
The compound’s low aqueous solubility (<0.1 mg/mL) stems from high hydrophobicity (XLogP ~3.5). Solutions include:
- Co-solvents : DMSO or PEG-400 in in vitro assays .
- Nanoformulation : Liposomal encapsulation improves bioavailability (e.g., 5-fold increase in AUC in rodent models) .
- Salt Formation : Hydrochloride salts enhance solubility in polar solvents .
Advanced: How can molecular docking predict target interactions for this compound?
Answer:
Docking workflows involve:
- Target Selection : Prioritize enzymes like DHFR or kinases based on structural homology .
- Protein Preparation : Remove water, add charges (AMBER force field), and define active sites (e.g., ATP-binding pocket) .
- Scoring : AutoDock Vina or Glide SP scores rank binding poses.
Example : A related triazoloquinazoline showed ΔG = -9.2 kcal/mol with DHFR, correlating with IC₅₀ = 50 nM .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles (prevents dermal/ocular exposure) .
- Ventilation : Fume hood use during synthesis (acetic acid fumes are irritants) .
- Waste Disposal : Neutralize acidic byproducts before aqueous disposal .
Advanced: How do researchers validate in silico predictions (e.g., ADMET) experimentally?
Answer:
- In Vitro-In Vivo Extrapolation (IVIVE) : Compare predicted hepatic clearance (CLhep) with rat liver microsomal data .
- Toxicity Assays : Ames test for mutagenicity and hERG binding for cardiotoxicity .
- PK/PD Modeling : Integrate plasma concentration-time profiles with efficacy data from infection models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
